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Compound of Interest

Compound Name:
(3-Allyl-4-

hydroxybenzyl)formamide

Cat. No.: B1461579 Get Quote

Disclaimer: As of the date of this report, a specific crystal structure analysis for (3-Allyl-4-
hydroxybenzyl)formamide has not been found in publicly available scientific literature. The

following guide is a comprehensive technical overview of the methodologies and data

presentation involved in the crystal structure analysis of a closely related, hypothetical

compound, hereafter referred to as Crypto-Compound X. The data and protocols are

synthesized from published analyses of structurally similar molecules to provide a relevant and

detailed framework for researchers in the field.

Introduction
The determination of a molecule's three-dimensional structure is fundamental to understanding

its chemical and biological activity. For drug development professionals, crystal structure

analysis provides invaluable insights into molecular geometry, intermolecular interactions, and

potential binding mechanisms. This guide outlines the essential steps and data interpretation

for the crystal structure analysis of aromatic formamides, a class of compounds with diverse

biological potential. While direct data for (3-Allyl-4-hydroxybenzyl)formamide is unavailable,

we present a detailed analysis of a representative analog, Crypto-Compound X, to illustrate the

process.

Experimental Protocols
The following sections detail the typical experimental workflow for the synthesis, crystallization,

and crystallographic analysis of an aromatic formamide like Crypto-Compound X. These
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protocols are based on established methodologies for similar organic compounds.

Synthesis of Crypto-Compound X
The synthesis of aromatic formamides can often be achieved through established synthetic

routes. A common method involves the formylation of a corresponding benzylamine derivative.

Materials:

3-Allyl-4-hydroxybenzylamine hydrochloride

Ethyl formate

Triethylamine (TEA)

Dichloromethane (DCM)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of 3-allyl-4-hydroxybenzylamine hydrochloride (1.0 eq) in

dichloromethane, triethylamine (2.2 eq) is added at 0 °C.

Ethyl formate (1.5 eq) is then added dropwise to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, with

progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.

The crude product is purified by silica gel column chromatography to yield the pure

formamide.
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Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Procedure: Slow evaporation is a common and effective method for the crystallization of

organic molecules.

A saturated solution of the purified Crypto-Compound X is prepared in a suitable solvent or

solvent mixture (e.g., ethanol, ethyl acetate/hexane).

The solution is filtered to remove any particulate matter.

The filtered solution is left in a loosely capped vial in a vibration-free environment.

Over a period of several days to weeks, the solvent slowly evaporates, leading to the

formation of single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure
Refinement
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer.

Data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize

thermal vibrations.

Instrument: Bruker X8 APEX or similar single-crystal X-ray diffractometer.

Radiation: Mo Kα radiation (λ = 0.71073 Å).

Data Collection Method: A series of φ and ω scans are performed to collect a complete

dataset.

Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied to the

collected data.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F².
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Software: The structure is typically solved with programs like SHELXS and refined with

SHELXL.

Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually

placed in calculated positions and refined using a riding model.

Data Presentation for Crypto-Compound X
The following tables summarize the crystallographic data and key structural parameters for the

hypothetical Crypto-Compound X. These values are representative of what would be expected

for a small organic molecule of this type.

Table 1: Crystal Data and Structure Refinement Details for Crypto-Compound X
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Parameter Value

Empirical formula C11H13NO2

Formula weight 191.23

Temperature 173(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 8.543(2) Å, b = 10.231(3) Å, c = 11.456(3) Å

α = 90°, β = 101.34(1)°, γ = 90°

Volume 980.1(4) Å³

Z 4

Density (calculated) 1.297 Mg/m³

Absorption coefficient 0.091 mm⁻¹

F(000) 408

Crystal size 0.30 x 0.25 x 0.20 mm³

Theta range for data collection 2.5° to 27.5°

Reflections collected 9874

Independent reflections 2245 [R(int) = 0.035]

Completeness to theta = 27.5° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2245 / 0 / 128

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.118

R indices (all data) R1 = 0.058, wR2 = 0.129
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Largest diff. peak and hole 0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for Crypto-Compound X

Bond/Angle Length (Å) / Angle (°)

Bond Lengths

O1 - C1 1.235(2)

N1 - C1 1.332(2)

N1 - C2 1.458(2)

C2 - C3 1.510(3)

C3 - C4 1.391(3)

C8 - O2 1.365(2)

C9 - C10 1.498(3)

C10 = C11 1.321(4)

Bond Angles

O1 - C1 - N1 124.5(2)

C1 - N1 - C2 121.8(2)

N1 - C2 - C3 112.9(2)

C7 - C8 - O2 118.9(2)

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental process.
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Caption: Experimental workflow from synthesis to final data analysis.

Conclusion
This technical guide provides a comprehensive overview of the process of crystal structure

analysis for an aromatic formamide, using a hypothetical analog of (3-Allyl-4-
hydroxybenzyl)formamide as an illustrative example. The detailed experimental protocols,

structured data tables, and workflow visualization offer a practical framework for researchers

engaged in the structural elucidation of small organic molecules. The determination of the

three-dimensional structure is a critical step in modern drug discovery, providing the foundation

for structure-activity relationship studies and rational drug design. While specific data for the

target compound was not available, the principles and methodologies outlined herein are

broadly applicable to the crystallographic analysis of new chemical entities.

To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure
Analysis of Aromatic Formamides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461579#crystal-structure-analysis-of-3-allyl-4-
hydroxybenzyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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